molecular formula C21H19BrN6O2S B2968474 N-(4-bromophenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide CAS No. 1215803-86-3

N-(4-bromophenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide

Cat. No.: B2968474
CAS No.: 1215803-86-3
M. Wt: 499.39
InChI Key: OESVOLGPKSHGJN-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenyl group, a thiomorpholine ring, and a triazoloquinoxaline core

Preparation Methods

The synthesis of N-(4-bromophenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the triazoloquinoxaline core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the thiomorpholine ring: This step involves the incorporation of the thiomorpholine moiety into the triazoloquinoxaline core.

    Attachment of the bromophenyl group: The bromophenyl group is introduced through a substitution reaction, often using a brominated precursor.

    Acetylation: The final step involves the acetylation of the intermediate compound to yield the target molecule.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-(4-bromophenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of specific bonds.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-bromophenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects. The exact molecular pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-(4-bromophenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide can be compared with other similar compounds, such as:

    N-(4-chlorophenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide: This compound has a chlorophenyl group instead of a bromophenyl group, which may result in different chemical reactivity and biological activity.

    N-(4-methylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide: The presence of a methyl group instead of a bromophenyl group can also influence the compound’s properties.

    N-(4-fluorophenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide: The fluorophenyl group may impart different electronic and steric effects compared to the bromophenyl group.

These comparisons highlight the uniqueness of this compound and its potential for diverse applications.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(1-oxo-4-thiomorpholin-4-yl-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN6O2S/c22-14-5-7-15(8-6-14)23-18(29)13-27-21(30)28-17-4-2-1-3-16(17)24-19(20(28)25-27)26-9-11-31-12-10-26/h1-8H,9-13H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESVOLGPKSHGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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